(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, xanthene, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the xanthene and naphthalene derivatives, followed by their coupling with the phosphanyl group. The reaction conditions often require the use of catalysts such as Rhodium (III) for regioselective C-H bond activation and naphthylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while reduction of the sulfinamide group would yield the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalysis. Its unique structure allows it to coordinate with various metal centers, facilitating catalytic reactions such as hydrogenation and cross-coupling .
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it useful in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its ability to coordinate with metal centers. This coordination can activate the metal for catalytic reactions, facilitating processes such as hydrogenation and cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally include metal-ligand interactions and subsequent activation of substrates .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the naphthalene moiety but lacks the phosphanyl and xanthene groups.
Naphthalene-substituted aromatic esters: These compounds also feature naphthalene but differ in their ester functional groups and lack the phosphanyl and xanthene moieties.
Uniqueness
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of phosphanyl, xanthene, and naphthalene groups. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C42H40NO2PS |
---|---|
Molecular Weight |
653.8 g/mol |
IUPAC Name |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H40NO2PS/c1-41(2,3)47(44)43-38(33-24-14-18-29-17-12-13-23-32(29)33)34-25-15-26-35-39(34)45-40-36(42(35,4)5)27-16-28-37(40)46(30-19-8-6-9-20-30)31-21-10-7-11-22-31/h6-28,38,43H,1-5H3/t38-,47?/m0/s1 |
InChI Key |
CYZPTSBGUJWVQC-MXLMLSMVSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC7=CC=CC=C76)NS(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC7=CC=CC=C76)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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